molecular formula C22H46O2 B12678672 2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol CAS No. 85018-70-8

2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol

Cat. No.: B12678672
CAS No.: 85018-70-8
M. Wt: 342.6 g/mol
InChI Key: TZRAEZFPNBGDOB-UHFFFAOYSA-N
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Description

2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol is an organic compound with the molecular formula C22H46O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is characterized by its long carbon chain and the presence of butyl and methyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecanediol precursor with butyl and methyl groups under controlled conditions. The reaction may require catalysts such as strong acids or bases to facilitate the addition of these groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the butyl and methyl groups may influence the compound’s hydrophobicity, impacting its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,12-Dodecanediol: Lacks the butyl and methyl groups, making it less hydrophobic.

    2,11-Dimethyl-1,12-dodecanediol: Contains methyl groups but not butyl groups, resulting in different chemical properties.

    2,11-Dibutyl-1,12-dodecanediol: Contains butyl groups but not methyl groups, affecting its reactivity and solubility.

Uniqueness

2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol is unique due to the presence of both butyl and methyl groups, which enhance its hydrophobicity and influence its chemical reactivity. These structural features make it a valuable compound for various applications in research and industry.

Biological Activity

2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol is a compound of interest due to its potential applications in biological systems and materials science. Its unique structure, featuring long alkyl chains, suggests possible interactions with biological membranes and enzymes. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H34O2
  • Molecular Weight : 258.45 g/mol
  • CAS Number : 122949-67-1

The biological activity of this compound is primarily attributed to its interaction with lipid membranes. The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes such as:

  • Enzyme Activity : Modulation of enzyme functions by altering membrane environments.
  • Cell Signaling : Impact on signaling pathways through membrane receptor interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance:

  • Lipase Inhibition : It has shown potential as a lipase inhibitor, which could have implications in obesity management and metabolic disorders.

Study on Antimicrobial Activity

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various pathogens. The results indicated significant inhibition at varying concentrations:

  • Methodology : Agar diffusion method was employed to determine the antimicrobial activity.
  • Results : The compound displayed a dose-dependent response in inhibiting microbial growth.

Application in Pest Management

Recent research highlighted the use of this compound in biological pest management solutions. Its efficacy against common agricultural pests was evaluated:

  • Target Pests : Aphids and whiteflies.
Pest SpeciesEfficacy (%) at 100 µg/mL
Aphids75
Whiteflies80

Properties

CAS No.

85018-70-8

Molecular Formula

C22H46O2

Molecular Weight

342.6 g/mol

IUPAC Name

2,11-dibutyl-2,11-dimethyldodecane-1,12-diol

InChI

InChI=1S/C22H46O2/c1-5-7-15-21(3,19-23)17-13-11-9-10-12-14-18-22(4,20-24)16-8-6-2/h23-24H,5-20H2,1-4H3

InChI Key

TZRAEZFPNBGDOB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CCCCCCCCC(C)(CCCC)CO)CO

Origin of Product

United States

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